1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate
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Overview
Description
1,7,7-Trimethylbicyclo[221]heptan-2-yl pyridine-3-carboxylate is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one, which is then reacted with pyridine-3-carboxylic acid under specific conditions to form the desired ester. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-3-carboxylate can be compared with similar compounds such as:
Camphor: Known for its bicyclic structure and use in medicinal applications.
Borneol: Another bicyclic compound with applications in traditional medicine and fragrance industry.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
88382-44-9 |
---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C16H21NO2/c1-15(2)12-6-7-16(15,3)13(9-12)19-14(18)11-5-4-8-17-10-11/h4-5,8,10,12-13H,6-7,9H2,1-3H3 |
InChI Key |
DTFIJWHXPYDRKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CN=CC=C3)C)C |
Origin of Product |
United States |
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